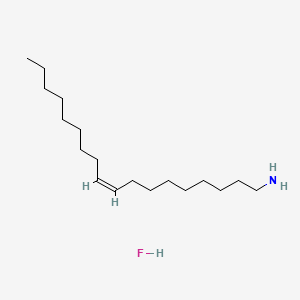

Oleylamine hydrofluoride

Description

Contextualizing Oleylamine (B85491) Hydrofluoride within Fatty Amine Chemistry

Oleylamine is an unsaturated fatty amine derived from oleic acid, featuring a long 18-carbon chain with a cis-double bond. wikipedia.org This structure imparts amphiphilic properties, with a hydrophilic amine head and a hydrophobic hydrocarbon tail. dhw-ecogreenoleo.de Fatty amines, in general, are known for their surfactant properties and their ability to form salts with acids. dhw-ecogreenoleo.de

The formation of oleylamine hydrofluoride involves the reaction of oleylamine with hydrofluoric acid. smolecule.com This reaction is a classic acid-base neutralization, where the lone pair of electrons on the nitrogen atom of the amine group accepts a proton (H+) from hydrofluoric acid, forming an ammonium (B1175870) cation and a fluoride (B91410) anion. This conversion into a salt is a fundamental reaction within fatty amine chemistry, altering the compound's physical and chemical properties. dhw-ecogreenoleo.de

Significance of Hydrofluoride Salt Formation in Oleylamine Reactivity and Applications

The transformation of oleylamine into its hydrofluoride salt significantly enhances its solubility and reactivity in certain chemical processes. smolecule.com While oleylamine itself is insoluble in water, its salt forms can exhibit increased solubility in polar solvents. wikipedia.orgdhw-ecogreenoleo.de This modification is crucial for its application in various synthetic protocols.

The presence of the fluoride anion also introduces unique coordination properties with metal ions, distinguishing it from other halide salts like oleylamine hydrochloride. This characteristic is particularly important in the synthesis of nanomaterials, where this compound can act as a capping agent or stabilizer. smolecule.com It influences the kinetics of nanoparticle formation and helps control their size and morphology. wikipedia.orgsmolecule.com For instance, it is utilized as a surfactant and stabilizing agent in the synthesis of various nanoparticles. smolecule.com

Historical Development and Evolution of Research on this compound

The study of fluorine chemistry dates back to the late 19th century, with the isolation of elemental fluorine by Henri Moissan in 1886. However, the specific investigation of this compound is a more recent development, largely driven by the rise of nanoscience and technology. Initially, research involving oleylamine focused on its general surfactant properties and its use as a precursor in various chemical industries. wikipedia.org

The evolution of research into this compound is closely tied to its application in materials science. A notable example is its use in developmental toxicity studies, where a 1:1 mixture of this compound and cetylamine hydrofluoride was investigated. epa.gov More recently, its role in the synthesis of advanced materials, such as quantum dots and perovskite nanocrystals, has come to the forefront. bohrium.comresearchgate.netacs.orgchula.ac.th The ability of the fluoride ion to influence crystal growth and surface properties has made it a valuable tool for researchers in these areas.

Current Research Trajectories and Emerging Paradigms for this compound

Current research on this compound is heavily concentrated in the field of materials science, particularly in the synthesis of high-performance nanomaterials.

Nanoparticle and Quantum Dot Synthesis: this compound is being explored for its role in the synthesis of various nanoparticles, including those of lead sulfide (B99878) (PbS) and indium phosphide (B1233454) (InP) quantum dots. bohrium.comacs.orggoogle.com In these syntheses, it can act as a surface ligand, influencing the size, shape, and optical properties of the resulting nanocrystals. researchgate.netmdpi.comacs.org For example, in the synthesis of PbS quantum dots, oleylamine can be purified via its hydrochloride salt, highlighting the importance of halide salt formation in obtaining high-purity precursors for advanced material synthesis. acs.orgamazonaws.com

Perovskite Nanocrystals: The synthesis of metal halide perovskite nanocrystals is another major area of research where oleylamine and its derivatives are crucial. researchgate.netacs.orgchula.ac.thnih.gov Oleylamine, often in combination with oleic acid, is used to control the size and shape of perovskite nanocrystals, which have promising applications in optoelectronics. acs.orgchula.ac.th The specific use of the hydrofluoride salt can offer advantages in tuning the properties of these materials.

Emerging Paradigms: A growing paradigm is the use of specific amine salts to precisely control the surface chemistry of nanoparticles. The choice of the halide counter-ion (e.g., fluoride vs. chloride) can subtly alter the reaction kinetics and the final properties of the nanomaterials. Research is also moving towards understanding the complex interplay between different ligands, including this compound, in multicomponent synthesis systems to achieve highly tailored nanomaterial architectures. mdpi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-octadec-9-en-1-amine;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSCPWWHMSCFOV-RRABGKBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCN.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1838-19-3 (Parent) | |

| Record name | Dectaflur [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7073484 | |

| Record name | 9-Octadecen-1-amine, hydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36505-83-6 | |

| Record name | Dectaflur [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036505836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecen-1-amine, hydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Process Optimization for Oleylamine Hydrofluoride

Direct Reaction of Oleylamine (B85491) with Hydrofluoric Acid

The formation of oleylamine hydrofluoride is accomplished via the direct reaction of oleylamine with hydrofluoric acid (HF). This process is a fundamental acid-base neutralization, where the basic primary amine group of the oleylamine molecule acts as a Lewis base, and hydrofluoric acid serves as a Brønsted-Lowry acid. The mechanistic pathway involves the direct protonation of the lone pair of electrons on the nitrogen atom by the hydrogen fluoride (B91410), leading to the creation of a stable oleylammonium fluoride salt smolecule.com.

Table 1: Properties of Reactants

Precise control over reaction conditions and the appropriate selection of a solvent system are paramount for achieving high yield and purity of the final product.

Anhydrous Environments: The synthesis should be conducted under anhydrous (water-free) conditions. The presence of water can interfere with the reaction and complicate the isolation of the pure product unl.edu. Rigorous drying of the oleylamine starting material and the use of anhydrous solvents are essential for optimal results acs.org. The use of anhydrous hydrogen fluoride is also preferred, as the presence of water can significantly reduce the reactivity of the fluoride ion unl.edu.

Exothermic Reaction Control: The neutralization reaction between oleylamine and hydrofluoric acid is significantly exothermic smolecule.com. The heat generated during the reaction can lead to an uncontrolled increase in temperature, potentially causing side reactions or solvent boiling. To manage this, the reaction temperature must be carefully controlled. Standard laboratory practice involves the slow, dropwise addition of one reactant to the other, which is dissolved in a suitable solvent mdpi.com. The reaction vessel is typically submerged in a cooling bath (e.g., an ice-water or water bath) to dissipate the heat effectively and maintain a constant, low temperature amazonaws.commdpi.com. For instance, in the analogous synthesis of oleylamine hydrochloride, the acid was added dropwise while maintaining the solution at room temperature using a water bath amazonaws.com.

The choice of solvent is critical for ensuring that the reactants are fully dissolved and can interact efficiently. Polar aprotic solvents are ideal for this synthesis wikipedia.orglibretexts.org. These solvents, which include ethers like Tetrahydrofuran (THF) and t-Butyl Methyl Ether (TBME), possess polarity sufficient to dissolve the resulting ionic salt but lack acidic protons (such as O-H or N-H groups) that could interfere with the acid-base reaction wikipedia.org.

The primary functions of these solvents in this context are:

To act as a medium for the long-chain, largely nonpolar oleylamine.

To facilitate heat transfer and help moderate the reaction temperature.

To solvate the resulting oleylammonium fluoride salt, preventing its immediate precipitation and allowing for a more controlled reaction.

The use of a similar solvent, diethyl ether, has been documented in the synthesis of the analogous hydrochloride salt, highlighting the utility of this solvent class for such reactions acs.org.

Temperature Control: As noted, due to the exothermic nature of the reaction, maintaining a consistent and low temperature (typically between 0 °C and 25 °C) is crucial throughout the addition of the acid. This prevents the formation of byproducts and ensures the stability of the desired salt.

Stoichiometric Considerations: The reaction proceeds via a 1:1 molar ratio of the amine to the acid to form the ammonium (B1175870) salt smolecule.com. Precise control of the stoichiometry is essential for maximizing the yield and purity of the product. An excess of either reactant would remain in the crude product, necessitating more rigorous purification steps. Therefore, accurate measurement of both oleylamine and hydrofluoric acid is required to ensure they are combined in an equimolar ratio.

Table 2: Summary of Optimized Reaction Conditions

Following the completion of the reaction, the this compound salt must be isolated from the reaction mixture and purified to remove any unreacted starting materials, solvent, or byproducts.

Solvent Evaporation: The initial step in isolating the crude product typically involves the removal of the reaction solvent. This is commonly achieved using a rotary evaporator under reduced pressure, which allows for the gentle evaporation of the solvent at a low temperature, yielding the crude solid or oily product.

Recrystallization: High purity this compound is obtained through recrystallization smolecule.com. This technique relies on the differences in solubility of the product and impurities in a given solvent system. A common method involves dissolving the crude product in a minimal amount of a suitable hot solvent in which it is soluble, and then allowing the solution to cool, causing the pure product to crystallize.

An alternative and effective method is anti-solvent precipitation. In this approach, the crude product is dissolved in a solvent, and then a second solvent (an "anti-solvent"), in which the product is insoluble, is added. This causes the pure product to precipitate out of the solution. For the analogous oleylamine hydrochloride, the salt was precipitated from an ether solution by the dropwise addition of acetonitrile acs.orgamazonaws.com. The resulting solid is then collected by filtration, washed with a small amount of the anti-solvent to remove residual impurities, and dried under vacuum to yield the purified this compound.

Table 3: Purification and Isolation Protocol

Purification and Isolation Techniques

Precipitation Methods (e.g., Acetonitrile-induced Precipitation)

The synthesis of this compound via precipitation is a straightforward acid-base reaction that leverages the differential solubility of the resulting salt. A common and effective technique is acetonitrile-induced precipitation, analogous to methods used for preparing oleylamine hydrochloride. rsc.org

The process begins by dissolving oleylamine in a suitable non-polar organic solvent, such as ethyl ether. rsc.org To this solution, hydrofluoric acid is added, leading to an acid-base reaction where the primary amine group of oleylamine is protonated by the hydrofluoric acid, forming the this compound salt.

This newly formed salt has significantly lower solubility in the non-polar solvent mixture compared to the freebase oleylamine. The solution is then added dropwise to a stirring volume of a polar aprotic solvent like acetonitrile. The introduction of acetonitrile, a non-solvent for the salt, causes the this compound to precipitate out of the solution as a solid. rsc.org The precipitate can then be isolated through standard laboratory techniques such as filtration, followed by washing to remove any residual impurities.

Impurity Analysis and Purity Enhancement

Commercial oleylamine is often subject to a variety of impurities that can affect the properties and synthesis of its derivatives, including this compound. A primary impurity is the geometric isomer of oleylamine, elaidylamine (trans-9-octadecen-1-amine), which can be present in significant amounts. acs.org Other common impurities include fatty amines with different chain lengths and degrees of saturation, as well as oxygen-containing compounds like oleylamide and various nitroalkanes. acs.org

Several methods are employed to enhance the purity of the final this compound product.

Key Purity Enhancement Techniques:

Recrystallization: This is a highly effective method for separating geometric isomers. The cis-configuration of this compound has distinct solubility characteristics compared to its trans-isomer, allowing for selective crystallization from appropriate solvent systems like ethanol-water mixtures or acetonitrile.

Fractional Distillation: While less effective for separating geometric isomers due to their similar boiling points, vacuum distillation is useful for removing impurities with lower or higher molecular weights. acs.org

Multi-step Purification: A comprehensive purification strategy involves converting the crude oleylamine into its hydrofluoride (or hydrochloride) salt, which precipitates, leaving many organic impurities behind in the solvent. acs.org The purified salt is then neutralized back to the high-purity free amine, which can then be used to produce a high-purity final product.

Analysis of impurities can be conducted using various spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for quantifying the ratio of cis to trans isomers by analyzing the signals from allylic and vinylic protons.

Industrial-Scale Production Processes for this compound

The industrial production of this compound is primarily centered on the efficient, large-scale synthesis of its precursor, oleylamine. Once high-purity oleylamine is obtained, its conversion to the hydrofluoride salt is a relatively simple final step. The manufacturing process for oleylamine is often adapted from established methods for producing fatty amines.

Multi-step Synthesis Routes (e.g., Adapted Fatty Amine Hydrochloride Processes)

A robust and scalable method for producing oleylamine involves a multi-step chemical synthesis starting from oleic acid. This process is designed to ensure high purity and yield, which are critical for industrial applications. google.com The route consists of converting oleic acid into an acid chloride, followed by amidation to an amide, and finally, reduction to the desired primary amine, oleylamine. google.com

Formation of Oleoyl Chloride from Oleic Acid

The initial step in the synthesis is the conversion of oleic acid to its more reactive acid chloride derivative, oleoyl chloride. This is typically achieved by reacting oleic acid with a chlorinating agent. Several reagents can be used for this transformation, each with different yields and reaction conditions. The reaction is often performed in a solvent like dichloromethane to control the reaction temperature and facilitate handling. google.com

Interactive Data Table: Comparison of Reagents for Oleoyl Chloride Synthesis

| Reagent | Typical Solvent | Reported Yield | Notes |

| Thionyl Chloride | Dichloromethane | 97-100% | Avoids isomerization by allowing lower reaction temperatures. google.com |

| Phosphorus Trichloride | None (Neat) | ~60% | More economical but generally provides lower yields. |

| Oxalyl Chloride | Carbon Tetrachloride | ~86% | Offers high yield but may be less economical for industrial scale. |

This data is compiled from multiple sources detailing common laboratory and industrial synthesis methods.

Amidation to Oleylamide

Once oleoyl chloride is synthesized, it is converted to oleylamide. In this step, the oleoyl chloride solution is added to a solution of liquid ammonia in a solvent such as dichloromethane. google.com The reaction is highly exothermic and is carefully controlled at a low temperature (e.g., 0-10°C) to ensure selectivity and prevent side reactions. google.com The nucleophilic ammonia attacks the electrophilic carbonyl carbon of the oleoyl chloride, displacing the chloride ion and forming the stable amide bond of oleylamide. The resulting product can be purified to achieve a purity of over 98%. google.com In some processes, urea is used as an ammonia source, which allows the reaction to proceed at atmospheric pressure, offering an economical advantage. ijnc.ir

Reduction to Oleylamine

The final step in the synthesis of the precursor is the reduction of the oleylamide to oleylamine. This transformation targets the carbonyl group of the amide, converting it into a methylene group (-CH₂-). A powerful reducing agent is required for this step due to the stability of the amide functional group. masterorganicchemistry.com

For industrial-scale processes, lithium aluminum hydride (LiAlH₄) is a common and effective reagent. google.com The oleylamide, dissolved in a suitable ether solvent like tetrahydrofuran (THF), is added to a solution of LiAlH₄. google.com The reaction mechanism involves the nucleophilic attack of a hydride ion on the amide's carbonyl carbon. Following a rearrangement that eliminates the oxygen atom, a second hydride ion attacks the resulting iminium ion intermediate to yield the final primary amine. chemistrysteps.com

Alternatively, catalytic hydrogenation presents a more atom-economical and potentially greener route. This involves reacting the amide with molecular hydrogen (H₂) under pressure in the presence of a heterogeneous catalyst, though it often requires more demanding conditions. nih.gov

Hydrofluoridation of Oleylamine

The primary and most direct method for synthesizing this compound is through the acid-base reaction between oleylamine and hydrofluoric acid (HF). This process, known as hydrofluoridation, involves the protonation of the amine group of oleylamine by the hydrofluoric acid, forming the corresponding ammonium fluoride salt.

The reaction is typically carried out in a suitable organic solvent to facilitate heat and mass transfer and to control the reaction rate. The selection of a solvent is critical; it must be inert to the highly reactive hydrofluoric acid and capable of dissolving oleylamine. Ethers, such as diethyl ether, are often employed for this purpose. The process involves dissolving technical-grade oleylamine in the solvent, followed by the carefully controlled, dropwise addition of a hydrofluoric acid solution. A slight molar excess of the acid is generally used to ensure the complete conversion of the amine.

Due to the exothermic nature of the neutralization reaction, the temperature must be carefully managed to prevent side reactions and ensure safety. The reaction mixture is typically cooled in an ice bath during the addition of the acid. Upon completion of the reaction, the this compound product often precipitates from the reaction mixture, sometimes aided by the addition of a co-solvent in which the product has low solubility. The solid product can then be isolated by filtration, washed with a cold solvent to remove residual impurities, and dried under a vacuum. Purification of the crude product is commonly achieved through recrystallization.

Process optimization focuses on maximizing yield and purity by adjusting several key parameters. These include the molar ratio of reactants, reaction temperature, rate of addition of the acid, and the choice of solvent system.

Table 1: Optimized Parameters for Hydrofluoridation of Oleylamine

| Parameter | Optimized Value/Range | Effect on Product |

|---|---|---|

| Molar Ratio (HF:Oleylamine) | 1.1:1 to 1.2:1 | Ensures complete protonation of the amine, maximizing yield. |

| Reaction Temperature | 0 - 10 °C | Controls the exothermic reaction, minimizing byproduct formation. |

| Solvent | Diethyl Ether | Provides a suitable reaction medium and facilitates product isolation. |

| Reaction Time | 1 - 2 hours | Allows for the completion of the reaction. |

| Purification Method | Recrystallization | Yields a product with high purity. |

Economic and Environmental Considerations in Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound introduces significant economic and environmental challenges that must be addressed for a viable and sustainable manufacturing process.

Economic Considerations:

The economic feasibility of large-scale this compound production is heavily influenced by several factors:

Raw Material Costs: The primary cost drivers are the prices of oleylamine and, particularly, hydrofluoric acid. Hydrofluoric acid is a specialized and hazardous chemical, and its production and handling require significant capital investment, making it a costly raw material. The market price of oleylamine, which is derived from natural fats and oils, can also fluctuate.

Capital Expenditure: The use of highly corrosive and toxic hydrofluoric acid necessitates the construction of plants with specialized materials, such as alloys resistant to acid attack, and advanced safety and containment systems. This results in high initial capital investment compared to processes involving less hazardous chemicals.

Waste Disposal: The treatment and disposal of waste streams, which may contain unreacted hydrofluoric acid or other hazardous byproducts, represent a substantial operational cost.

Environmental Considerations:

The environmental impact of this compound synthesis is a critical concern, primarily due to the hazardous nature of the reactants.

Hydrofluoric Acid Hazard: Hydrofluoric acid is acutely toxic and corrosive. Accidental releases can have severe consequences for human health and the environment. Therefore, stringent safety protocols, including robust containment measures, leak detection systems, and emergency response plans, are mandatory for any facility handling HF.

Waste Management: The manufacturing process generates waste streams that require careful management. These may include acidic effluent from the reaction and purification steps, as well as solvent waste. Neutralization of acidic waste is a critical step to prevent environmental contamination. The principles of green chemistry encourage the development of processes that minimize waste generation, for instance, by optimizing reaction conditions to achieve near-quantitative yields, thereby reducing the amount of unreacted starting materials in the waste stream.

Life Cycle Assessment (LCA): A comprehensive evaluation of the environmental impact of the entire production process, from raw material extraction to final product disposal, can be conducted using Life Cycle Assessment (LCA). This methodology helps to identify the stages with the highest environmental burden and to guide efforts to develop more sustainable manufacturing practices.

Chemical Reactivity and Mechanistic Studies of Oleylamine Hydrofluoride

Dissociation Pathways of Oleylamine (B85491) Hydrofluoride in Solution

Oleylamine hydrofluoride is an organic salt formed through the acid-base reaction between the primary amine, oleylamine, and hydrofluoric acid. The mechanistic pathway involves the direct protonation of the lone pair of electrons on the nitrogen atom by the highly acidic hydrogen fluoride (B91410), resulting in a stable ammonium (B1175870) fluoride salt structure. smolecule.com This reaction proceeds via an ionic mechanism where oleylamine functions as a Lewis base and hydrofluoric acid acts as a Brønsted acid. smolecule.com

In a solution, this compound can exist in equilibrium with its constituent ions. The salt dissociates to yield the oleylammonium cation ([C₁₈H₃₅NH₃]⁺) and the fluoride anion (F⁻). This dissociation makes the fluoride ion available to participate in further chemical reactions, a key aspect of its utility in synthetic chemistry. The degree of dissociation and the subsequent reactivity are influenced by factors such as the solvent, temperature, and the presence of other chemical species. The thermal decomposition of this compound, for instance, involves the dissociation of hydrofluoric acid from the amine component at elevated temperatures, typically between 200°C and 280°C. smolecule.com

Salt Formation and Condensation Reactions

The reactivity of this compound is closely related to that of its parent compound, oleylamine. smolecule.comwikipedia.org The presence of the hydrofluoric acid component, however, can enhance its reactivity in various chemical processes. smolecule.com

Oleylamine, made available from the dissociation of the hydrofluoride salt, reacts exothermically with carboxylic acids. smolecule.comwikipedia.org This is a classic acid-base neutralization reaction that results in the formation of an oleylammonium carboxylate salt.

The oleylammonium carboxylate salt formed in the initial reaction can undergo a subsequent condensation reaction to form a stable amide bond. smolecule.comwikipedia.org This transformation is typically achieved by heating the salt, which drives off a molecule of water and results in the formation of the corresponding N-oleyl amide. This two-step process is a common and effective method for amide synthesis.

| Step | Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|---|

| 1 | Acid-Base Neutralization (Salt Formation) | Oleylamine + Carboxylic Acid (R-COOH) | Oleylammonium Carboxylate Salt | Exothermic, typically at room temperature |

| 2 | Condensation (Dehydration) | Oleylammonium Carboxylate Salt | N-Oleyl Amide + Water (H₂O) | Heating to drive off water |

Substitution Reactions Involving the Fluoride Ion

The dissociation of this compound in solution liberates fluoride ions (F⁻), which can act as a nucleophile in various substitution reactions. Amine/HF reagents, such as this compound, are among the most frequently used sources of fluoride for nucleophilic monofluorination. nih.gov These reagents are considered safe for use in standard laboratory settings for nucleophilic substitution at sp³-hybridized carbon centers. nih.gov

The nucleophilicity of the fluoride equivalent and the acidity of the reagent can be tuned, which affects the selectivity of the reaction. nih.gov These reagents are effective in various transformations, including:

Halofluorination of alkenes : The addition of fluorine and another halogen across a double bond. nih.gov

Ring-opening of epoxides : The fluoride ion attacks one of the carbon atoms of the epoxide ring, leading to the formation of a fluorohydrin. The regio- and stereoselectivity of this reaction depend heavily on the nature of the epoxide and the acidity of the amine/HF reagent, which can favor either Sₙ1 or Sₙ2 type mechanisms. nih.gov

Mechanistic studies show that the relative nucleophilic activity of the fluoride ion is a critical factor dictating the reaction pathway and the structure of intermediates. researchgate.net

Complex Formation with Metal Ions

This compound, and more broadly oleylamine itself, plays a significant role as a coordinating agent in materials science, particularly in the synthesis of nanoparticles. smolecule.comwikipedia.org Oleylamine is a strong Lewis base capable of forming coordination complexes with metal ions, which act as Lewis acids. researchgate.net This interaction is fundamental to its function as both a solvent and a stabilizing agent in nanoparticle synthesis. smolecule.comwikipedia.org

The key roles of oleylamine in complex formation with metal ions include:

Stabilization of Metal Precursors : It coordinates with metal ions, stabilizing them and influencing the form of the metal precursors. smolecule.comwikipedia.org

Control of Nanoparticle Growth : By binding to the surface of growing nanoparticles, it controls the growth kinetics, size, and morphology of the final particles. wikipedia.orgresearchgate.net

Prevention of Aggregation : The long hydrocarbon chain of oleylamine provides steric hindrance, preventing the nanoparticles from aggregating and ensuring their colloidal stability. researchgate.net

This ability to form complexes has been utilized in the synthesis of a wide variety of nanoparticles, including those made from metal oxides and other inorganic compounds. researchgate.netacs.orgmdpi.com

| Function | Mechanism | Impact on Nanoparticle Synthesis |

|---|---|---|

| Solvent | Provides a high-boiling-point medium for the reaction. | Allows for high-temperature synthesis, which can be crucial for crystallinity. |

| Coordinating Agent / Ligand | The amine group (Lewis base) donates electrons to coordinate with metal ions (Lewis acids). researchgate.net | Stabilizes metal precursors, affects formation kinetics, and can lead to metastable intermediate compounds. smolecule.comwikipedia.orgresearchgate.net |

| Stabilizing Agent | Binds to the nanoparticle surface, providing steric hindrance with its long alkyl chain. | Controls particle size and shape, prevents aggregation, and enhances colloidal stability. smolecule.comresearchgate.net |

Mechanisms of Coordination and Ligand Exchange

This compound [(CH₃(CH₂)₇CH=CH(CH₂)₈NH₃)⁺F⁻] is a versatile compound in materials synthesis, acting as a surfactant, a fluorine source, and a stabilizing agent. Its reactivity is dictated by the dual nature of the oleylammonium cation and the fluoride anion. The coordination and ligand exchange mechanisms are thus a product of the interplay between the amine group and the fluoride ion with metal centers on a nanoparticle surface or with metal precursors in solution.

The oleylamine component of the compound coordinates to metal centers primarily through the lone pair of electrons on the nitrogen atom of the amine group. In the context of nanoparticle synthesis, studies on oleylamine have shown that it can bind to the surface of nanocrystals in two distinct modes: as a weakly bound, physisorbed L-type ligand, or as a more strongly bound, covalent X-type oleylamide ligand (R-NH⁻) nih.gov. The physisorbed oleylamine is in dynamic exchange with free oleylamine in the solution nih.gov.

The presence of the hydrofluoride component introduces a new dimension to the ligand exchange dynamics. Fluoride ions are known to promote aryl exchange reactions in diaryliodonium salts, a process that is highly sensitive to the concentration of the fluoride ion nih.gov. This suggests that the fluoride in this compound can act as a catalyst for ligand exchange at the surface of a nanocrystal or around a metal precursor. The proposed mechanism involves the fluoride ion coordinating to the metal center, which can weaken the bonds of other existing ligands and facilitate their substitution.

For instance, in a solution containing a metal precursor coordinated by other ligands, the addition of this compound can initiate a ligand exchange process. The oleylamine can replace existing ligands through a dative L-type interaction nih.gov. Concurrently, the fluoride ion can facilitate this exchange, potentially through the formation of an intermediate complex with the metal center that lowers the activation energy for the substitution reaction nih.gov. This fluoride-promoted ligand exchange can be particularly effective for preparing novel or otherwise inaccessible metal precursor complexes in solution prior to nanoparticle nucleation nih.gov.

The following table summarizes the proposed coordination and ligand exchange mechanisms for this compound with a generic metal center 'M'.

| Entity | Coordination/Reaction Mechanism | Description |

| Oleylamine | L-type Coordination | The nitrogen atom of oleylamine donates its lone pair of electrons to an empty orbital of the metal center (M), forming a dative bond. |

| Oleylamide | X-type Coordination | Following deprotonation of the amine, the resulting amide anion forms a covalent bond with the metal center (M-NHR). |

| Fluoride Ion | Catalysis of Ligand Exchange | The fluoride ion interacts with the metal center, weakening the bonds of existing ligands and facilitating their replacement by oleylamine or other species. |

| Dynamic Exchange | Physisorption/Desorption | Weakly bound oleylamine molecules are in a constant state of exchange with free oleylamine in the surrounding solution. |

Impact on Metal Precursor Stabilization

The stability of metal precursors is a critical factor in the controlled synthesis of nanoparticles. This compound plays a significant role in stabilizing these precursors, which is crucial for achieving monodisperse nanoparticles with well-defined morphologies. Its stabilizing effect stems from its ability to form complexes with metal ions, effectively preventing their uncontrolled precipitation or decomposition.

In nanoparticle synthesis, oleylamine can form complex compounds with the metal ions of the precursor, leading to metastable compounds that can act as secondary precursors scispace.comresearchgate.net. These complexes can then be decomposed in a controlled manner to yield nanoparticles scispace.comresearchgate.net. The long alkyl chain of oleylamine provides steric hindrance, preventing the agglomeration of the precursor molecules and, subsequently, the resulting nanoparticles. Purified and dried oleylamine has been shown to dissolve high concentrations of metal halides, such as lead halides, to form clear solutions, which is essential for homogeneous nucleation and growth of nanoparticles acs.org.

The hydrofluoride component of this compound can further enhance precursor stabilization, particularly for the synthesis of metal fluoride nanoparticles. The compound acts as both a stabilizing ligand (oleylamine) and a fluorine source (hydrofluoride). This is analogous to the use of HF-pyridine solutions in the atomic layer deposition of metal fluorides, where the amine-HF complex serves to deliver the fluoride reactant in a controlled manner epa.gov.

The interaction of this compound with metal precursors can be summarized in the following key points:

Complex Formation: The oleylamine part of the molecule coordinates to the metal ion, forming a stable metal-amine complex.

Enhanced Solubility: The formation of these complexes increases the solubility of often sparingly soluble metal salts in nonpolar organic solvents used for nanoparticle synthesis.

Controlled Decomposition: The stabilized precursor complexes decompose at elevated temperatures, allowing for controlled nucleation and growth of nanoparticles.

Fluoride Source: For the synthesis of metal fluoride materials, the hydrofluoride provides a readily available source of fluoride ions, which can be incorporated into the growing nanocrystal lattice.

The following table outlines the impact of this compound on the stabilization of different types of metal precursors.

| Metal Precursor Type | Stabilization Mechanism | Outcome |

| Metal Halides (e.g., PbCl₂) | Formation of a soluble metal-oleylamine complex. | Homogeneous solution of the precursor, leading to uniform nanoparticle nucleation acs.org. |

| Metal Oxides (e.g., from metal acetates) | Coordination of oleylamine to the metal cation, preventing premature hydrolysis and precipitation. | Controlled formation of metal oxide nanoparticles with specific phases (e.g., MnO vs. Mn₃O₄) researchgate.net. |

| Metal Nanoparticles (e.g., from CoCl₂) | Oleylamine acts as a surfactant, disproportionation promoter, and reducing agent for the metal complex. | Formation of monodisperse metal nanoparticles and anisotropic nanostructures. |

| Metal Fluorides | Oleylamine coordinates to the metal center while the hydrofluoride provides the fluorine source. | In-situ formation and stabilization of metal fluoride precursors for the synthesis of fluoride-containing nanomaterials. |

Interactions of Oleylamine Hydrofluoride with Inorganic and Organic Substrates

Interaction with Metal Ions and its Influence on Nanoparticle Formation Kinetics

Oleylamine (B85491) is a pivotal compound in the colloidal synthesis of nanoparticles, where it plays multiple roles that are crucial for controlling the size, shape, and stability of the resulting nanostructures. taylorfrancis.comscispace.comresearchgate.net Its interaction with metal precursors is a key factor that governs the kinetics of nanoparticle formation.

As a coordinating agent, oleylamine's primary amine group readily binds to metal ions, forming metal-oleylamine complexes. scispace.com This coordination is fundamental to stabilizing the metal precursors in the reaction medium, preventing their premature and uncontrolled decomposition. The formation of these complexes can lead to metastable compounds that act as secondary precursors. This allows for a more controlled, slower decomposition upon heating, which is essential for the controlled growth of nanoparticles. scispace.com

The long, hydrophobic alkyl chain of oleylamine provides steric hindrance, which is crucial for preventing the aggregation of the newly formed nanoparticles. This stabilizing effect is not only present during the synthesis but also contributes to the long-term colloidal stability of the nanoparticles in various organic solvents.

Table 1: Influence of Oleylamine on Metal Precursors and Nanoparticle Synthesis

| Metal Precursor Example | Role of Oleylamine | Resulting Nanoparticle | Key Findings |

| Cobalt Ferrite (B1171679) (CoFe2O4) | Coordinating agent, stabilizer, and morphology directing agent. | CoFe2O4 Nanoparticles | Varying oleylamine concentration allows for control over nanoparticle size (from 20 nm down to 14 nm) and magnetic properties. mdpi.com |

| Palladium(II) acetylacetonate | Reducing agent and stabilizer. | Palladium (Pd) Nanoparticles | Facilitates the formation of monodisperse Pd nanoparticles that are catalytically active for formic acid oxidation. |

| Metal Chalcogenides | Solvent and ligand. | Various metal chalcogenide nanoparticles | The combination of oleic acid and oleylamine is versatile for tuning the composition and morphology of nanoparticles. rsc.org |

The morphology of metal nanostructures is significantly influenced by the presence and concentration of oleylamine. mdpi.com By selectively binding to different crystallographic faces of a growing nanocrystal, oleylamine can modulate the growth rates of these faces, leading to the formation of anisotropic structures such as nanorods, nanowires, and nanocubes. taylorfrancis.comrsc.org

The concentration of oleylamine is a critical parameter. For instance, in the synthesis of cobalt ferrite nanoparticles, a higher concentration of oleylamine led to a reduction in particle size. mdpi.com This demonstrates that by simply adjusting the amount of oleylamine, the final morphology and properties of the nanostructures can be precisely controlled. The combination of oleylamine with other surfactants, such as oleic acid, provides an even greater degree of control over the final shape of the nanoparticles. rsc.org

Interactions with Biomolecules: Fundamental Investigations

The interaction of oleylamine with biological molecules is an area of growing research interest, with potential applications in gene delivery and enzyme modulation. The cationic nature of the amine group at physiological pH allows it to interact with negatively charged biomolecules.

Oleylamine can form stable complexes with DNA. This interaction is primarily electrostatic, driven by the attraction between the positively charged amine groups of oleylamine and the negatively charged phosphate (B84403) backbone of DNA. This complexation is significant as it can lead to the compaction and condensation of DNA.

Research has shown that thin films composed of oleylamine and double-stranded DNA can be successfully constructed on surfaces like gold. This process, often achieved through electrostatic adsorption and self-assembly techniques, results in stable DNA-modified surfaces. Such platforms are valuable for studying the interactions of DNA with other molecules.

Table 2: Interaction of Oleylamine with DNA

| System | Technique | Key Findings | Potential Application |

| Oleylamine and double-stranded DNA on gold surfaces | Quartz Crystal Microbalance, Atomic Force Microscopy, Electrochemical Techniques | Successful formation of stable, self-assembled Au/OLA/dsDNA films via electrostatic adsorption. | Development of DNA-based biosensors to study interactions with target molecules. |

| Cationic lipidic monolayers (including primary amines like oleylamine) and DNA | π-A isotherms, ellipsometry, X-ray reflectivity | Primary amine groups can induce the splitting of double-stranded DNA into single strands within the complex at the air/water interface. researchgate.net | Understanding fundamental DNA-lipid interactions for gene therapy applications. |

The interaction of oleylamine with enzymes can lead to the modulation of their activity. As a surfactant, oleylamine can alter the conformation of enzymes by interacting with their hydrophobic and hydrophilic domains. This can either enhance or inhibit their catalytic function, depending on the specific enzyme and the nature of the interaction.

While specific studies focusing solely on oleylamine's effect on a wide range of enzymes are still emerging, the broader understanding of amine-containing molecules and surfactants on enzyme activity suggests that oleylamine could play a role in creating controlled enzyme-nanoparticle conjugates. The surface functionalization of nanoparticles with oleylamine can provide a scaffold for enzyme immobilization, potentially leading to enhanced stability and reusability of the enzymes. The development of such systems is promising for applications in biocatalysis and biomedical diagnostics.

Oleylamine Hydrofluoride in Advanced Materials Science and Nanotechnology

Role as a Surfactant and Stabilizing Agent in Nanoparticle Synthesis

Oleylamine (B85491) hydrofluoride serves as a critical surfactant and stabilizing agent in the synthesis of a wide array of nanoparticles. Its amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic amine head group, allows it to mediate the complex processes of nanoparticle nucleation and growth in solution.

Steric Stabilization and Prevention of Aggregation

The primary role of oleylamine hydrofluoride as a stabilizing agent is to provide steric hindrance, which prevents the agglomeration of newly formed nanoparticles. The long, bulky oleyl chains of the molecule adsorb onto the nanoparticle surface, creating a protective layer. This layer physically separates the nanoparticles from one another, counteracting the attractive van der Waals forces that would otherwise cause them to aggregate. This steric stabilization is crucial for maintaining a colloidal dispersion of nanoparticles, which is essential for both the synthesis of well-defined nanostructures and their subsequent application.

Reduction of Metal Ions to Form Nanoparticles

In certain synthetic protocols, particularly at elevated temperatures, the amine group of oleylamine can act as a reducing agent, facilitating the reduction of metal precursor ions to their zero-valent state, which is the foundational step in the formation of metallic nanoparticles. For instance, in the synthesis of gold nanoparticles, oleylamine can reduce gold(III) ions to gold atoms. Spectroscopic studies have shown that during this process, oleylamine can be converted to oleylamide. The hydrofluoride counterpart in this compound can also participate in the reaction chemistry, particularly in the synthesis of metal fluoride (B91410) nanoparticles where it can serve as a fluoride source.

Control over Nanoparticle Size and Shape (e.g., Monodispersity)

The concentration and coordination of this compound on the surface of growing nanoparticles are key parameters for controlling their final size and shape. By modulating the reaction temperature, precursor concentration, and the ratio of this compound to the metal precursor, researchers can achieve fine control over the nucleation and growth kinetics. A higher concentration of the surfactant generally leads to the formation of smaller nanoparticles due to the increased number of nucleation sites and the effective capping of particle growth. Furthermore, the combination of oleylamine with other surfactants, such as oleic acid, can provide even greater control over the morphology of the resulting nanoparticles, leading to monodisperse populations with narrow size distributions.

The influence of oleylamine concentration on the size of cobalt ferrite (B1171679) (CoFe2O4) nanoparticles is a well-documented example of this control. As the concentration of oleylamine is increased, the average particle size tends to decrease.

| Oleylamine Concentration (M) | Average Nanoparticle Size (nm) |

| 0.01 | 20 (±1) |

| 0.05 | 16 (±1) |

| 0.1 | 14 (±1) |

This table illustrates the general trend of decreasing nanoparticle size with increasing oleylamine concentration in a solvothermal synthesis of CoFe2O4 nanoparticles.

Similarly, in the synthesis of nickel nanoparticles, the ratio of oleylamine (OAm) as a reducing agent to a stabilizing agent like trioctylphosphine (B1581425) (TOP) can be tuned to control the final particle size.

| OAm/Ni Ratio | TOP/Ni Ratio | Average Nanoparticle Size (nm) |

| 10 | 0.5 | 16 |

| 10 | 1 | 14 |

| 10 | 2 | 12.5 |

| 10 | 4 | 8 |

This table demonstrates the effect of varying the stabilizing agent to metal precursor ratio, while keeping the reducing agent ratio constant, on the size of nickel nanoparticles.

Influence on Crystallinity and Phase Purity of Nanomaterials

This compound can influence the crystallinity and phase purity of the synthesized nanomaterials. The surfactant molecules on the surface of the growing nanocrystal can affect the atomic arrangement and promote the formation of a specific crystalline phase. For example, in the synthesis of NaYbF4 nanoparticles, oleylamine has been shown to play a critical role in promoting the conversion from a cubic phase intermediate to the desired hexagonal phase product. cityu.edu.hk By controlling the surface energy of different crystal facets, this compound can guide the growth process to yield highly crystalline and phase-pure nanomaterials.

Anisotropic Nanoparticle Growth and Facet Control

Beyond the synthesis of spherical nanoparticles, this compound is instrumental in directing the anisotropic growth of nanostructures, leading to morphologies such as nanorods, nanowires, and nanoplates. This control is achieved through the selective adsorption of the surfactant onto specific crystallographic facets of the growing nanocrystal.

Selective Binding to Specific Crystal Facets (e.g., Gold Nanorods)

The synthesis of gold nanorods is a classic example of facet-selective growth mediated by a surfactant. While cetyltrimethylammonium bromide (CTAB) is more commonly associated with this synthesis, the principles of selective binding apply to other surfactants like this compound. The surfactant molecules can exhibit preferential binding to certain crystal facets over others due to differences in atomic density and surface energy. This selective binding slows down the growth rate on these facets, while allowing for faster growth on other, less-protected facets. In the case of gold nanorods, the surfactant typically binds more strongly to the side facets (e.g., {100} or {110} facets), thereby promoting elongated growth along the direction. This anisotropic growth is a powerful tool for tuning the optical and electronic properties of the nanoparticles, as these properties are often highly dependent on the particle's shape. The presence of the fluoride ion from this compound could potentially influence this selective binding, especially in the synthesis of metal fluoride nanostructures, by interacting with the metal ions at the crystal surface and modifying the surface chemistry.

Surface Energy Engineering for Non-Spherical Nanoparticles

The shape of a nanoparticle is intrinsically linked to the relative surface energies of its different crystallographic facets. This compound, often formed in-situ by the reaction of oleylamine with a fluoride source, can act as a powerful surface-capping agent that selectively binds to specific crystal faces. This selective adsorption alters the surface energy of these facets, thereby directing the growth of the nanoparticle into non-spherical morphologies. For instance, in the synthesis of various nanocrystals, the presence of oleylamine in combination with halide precursors can lead to the formation of cubes, rods, and other anisotropic shapes. This is because the oleylammonium cation and the halide anion can passivate the nanoparticle surface, influencing the kinetics of precursor addition to different facets. By carefully controlling the concentration of oleylamine and the fluoride source, researchers can tune the surface energy landscape during nanoparticle growth, enabling precise control over the final morphology. This level of control is critical for applications where the nanoparticle's shape dictates its properties, such as in catalysis and plasmonics.

Applications in Diverse Nanomaterial Systems

The utility of this compound extends across a broad spectrum of nanomaterial systems, where it serves multiple functions, including as a surfactant, a shape-directing agent, and a surface passivator.

Metal Nanoparticles (e.g., FePt, Au, Ag, Pt, Pd)

In the synthesis of metallic nanoparticles, oleylamine is a widely used capping agent that prevents agglomeration and controls particle size. When a fluoride source is present, the in-situ formed this compound can further influence the nanoparticle's properties.

For FePt nanoparticles , oleylamine is crucial for stabilizing the particles and preventing sintering, particularly during the high-temperature annealing process required to form the magnetically hard L10 phase. nih.gov The use of oleylamine in conjunction with other surfactants affects the nucleation and growth stages, thereby controlling the final particle size. nih.gov For instance, studies have shown that oleylamine can control the size of the platinum component during the initial nucleation stage of FePt nanoparticles. nih.gov

In the case of gold (Au) and silver (Ag) nanoparticles , oleylamine can act as both a reducing agent and a stabilizing ligand. rsc.org The formation of an oleylammonium salt at the nanoparticle surface can enhance colloidal stability. For Au nanoparticles, the synthesis using AuCl and oleylamine leads to controlled growth and a narrow size distribution. chula.ac.th

For platinum (Pt) and palladium (Pd) nanoparticles , oleylamine is also a key surfactant in controlling their morphology. The interaction of oleylamine with the metal surface can be tuned to produce nanoparticles of different shapes, which is critical for their catalytic applications.

| Metal Nanoparticle | Role of Oleylamine/Oleylamine Hydrofluoride | Key Findings |

| FePt | Surfactant, stabilizer | Controls Pt nucleation size; prevents sintering during annealing. nih.gov |

| Au | Reducing agent, capping ligand | Enables controlled growth and narrow size distribution. chula.ac.th |

| Ag | Capping ligand | Assists in the synthesis of luminescent alloyed quantum dots. rsc.org |

| Pd | Shape-directing agent | Mediates the evolution of nanocrystal shape. |

Metal Oxide Nanoparticles (e.g., TiO₂, CoFe₂O₄, Mn-doped ZnO)

Oleylamine and its hydrofluoride derivative are instrumental in the shape-controlled synthesis of various metal oxide nanoparticles.

For Titanium dioxide (TiO₂) nanoparticles , the combination of oleic acid and oleylamine as capping surfactants is used to synthesize nanocrystals with diverse shapes, such as rhombic and spherical. rsc.org The molar ratio of oleic acid to oleylamine plays a crucial role in controlling the size and shape of the resulting TiO₂ nanocrystals. rsc.org

In the synthesis of Cobalt ferrite (CoFe₂O₄) nanoparticles , oleylamine acts as a versatile reagent, influencing the shape of the resulting nanoparticles. rsc.orguniv-lemans.fr By varying the volume of oleylamine, researchers have been able to produce both spherical and truncated CoFe₂O₄ nanoparticles. univ-lemans.fr Increasing the concentration of oleylamine has been shown to decrease the particle size of CoFe₂O₄. nih.gov

The table below summarizes the effect of oleylamine concentration on the properties of CoFe₂O₄ nanoparticles.

| Oleylamine Concentration | Average Particle Size | Magnetic Properties | Reference |

| Low | Larger | Higher saturation magnetization | nih.gov |

| High | Smaller | Lower saturation magnetization | nih.gov |

Quantum Dots and Perovskite Nanocrystals (e.g., PbS, InP, CsPbBr₃, FAPbBr₃)

The performance of quantum dots (QDs) and perovskite nanocrystals (PNCs) is highly dependent on the quality of their surface passivation. This compound, either pre-synthesized or formed in-situ, has emerged as a key material for this purpose.

For Lead sulfide (B99878) (PbS) QDs , oleylamine is a common solvent and ligand in their synthesis. nih.gov The use of a chloride precursor in oleylamine can lead to a well-passivated surface due to the presence of both oleate (B1233923) and chloride ions. cityu.edu.hk

In the case of Indium phosphide (B1233454) (InP) QDs , which are a less toxic alternative to cadmium-based QDs, surface defects can quench their photoluminescence. Treatments involving hydrofluoric acid (HF) in the presence of oleylamine can significantly enhance the photoluminescence quantum yield (PLQY) by removing surface oxides and passivating the surface. msu.edu This suggests the in-situ formation of this compound plays a passivating role.

For Cesium lead bromide (CsPbBr₃) and Formamidinium lead bromide (FAPbBr₃) PNCs , surface passivation is critical for achieving high PLQY and stability. The post-synthetic treatment of CsPbBr₃ nanoplates with a pre-synthesized oleylammonium fluoride (OAmF) salt has been shown to eliminate deep trap states, resulting in a near-unity PLQY. rsc.org This treatment also enhances the stability of the nanoplates against heat, UV irradiation, and water. rsc.org In the synthesis of FAPbBr₃ PNCs, the concentration of oleylamine can influence the particle size and the PLQY, with a peak PLQY of 74% achieved at an optimal concentration. uky.edu

| Nanocrystal | Role of Oleylamine/Oleylamine Hydrofluoride | Impact on Properties | Reference |

| PbS QDs | Ligand, solvent | Co-passivation of the surface with halide ions. cityu.edu.hk | |

| InP QDs | Surface passivator (in-situ formation) | Enhances photoluminescence quantum yield. msu.edu | |

| CsPbBr₃ PNCs | Surface passivator (post-synthetic treatment) | Achieves near-unity PLQY and enhances stability. rsc.org | |

| FAPbBr₃ PNCs | Ligand, size-control agent | Optimizes photoluminescence quantum yield. uky.edu |

Role in Hybrid Material Synthesis (e.g., ZnO Shells on InP QDs)

The formation of core-shell heterostructures is a common strategy to enhance the properties of nanomaterials. Oleylamine plays a crucial role in the synthesis of such hybrid materials. For instance, in the growth of zinc oxide (ZnO) shells on InP QDs , oleylamine is used as a solvent and stabilizing agent for the InP core synthesis. sigmaaldrich.com The surface chemistry of the InP QDs, which is dictated by the ligands used during their synthesis (such as oleylamine), influences the subsequent growth and efficacy of the ZnO shell in enhancing the photoluminescence and stability of the core quantum dots. sigmaaldrich.com

Polymeric Materials and Coatings

While the application of this compound in the synthesis of discrete nanoparticles is well-documented, its role in the fabrication of polymeric materials and coatings is an emerging area of research. In the context of polymer nanocomposites, the surface functionalization of nanoparticles is critical for ensuring their compatibility and dispersion within the polymer matrix. The oleylamine ligand, with its long hydrocarbon chain, can render nanoparticles hydrophobic, facilitating their incorporation into non-polar polymer matrices. While direct studies on "this compound" in this context are limited, the principles of surface modification using oleylamine are relevant. The functionalized nanoparticles can then be embedded in polymers to create nanocomposite films and coatings with enhanced mechanical, thermal, or optical properties. Further research is needed to fully elucidate the specific advantages that the hydrofluoride counter-ion might bring to the performance of these materials.

Derivatives in Polymeric Material Preparation

Oleylamine, a long-chain primary aliphatic amine, serves as a versatile precursor for derivatives that can be integrated into polymeric materials through various synthetic strategies. The reactivity of its amine group and the presence of a double bond in its alkyl chain allow for its participation in several polymerization and grafting reactions.

One significant application involves the use of oleylamine as a crosslinker in the preparation of polymeric materials. For instance, in the synthesis of sulfur-oleylamine copolymers via inverse vulcanization, oleylamine's unsaturated bond reacts with polymeric sulfur radicals. This process forms a crosslinked polymeric sulfur material, designated as poly(S-r-OA). The reaction is initiated by the ring-opening polymerization of elemental sulfur at temperatures above 159°C, creating polymeric radicals that readily react with the alkene group in oleylamine. This incorporation of oleylamine into the polymer backbone transforms the typically unstable polymeric sulfur into a stable and processable material. rsc.org

Oleylamine can also be grafted onto existing polymer chains to create functionalized polymeric materials. A notable example is the grafting of oleylamine onto polyacrylic acid (PAA) to form polyacrylic acid-grafted-oleylamine (PAA-g-OA). This modification is typically achieved by activating the carboxylic acid groups of PAA, which then react with the amine group of oleylamine to form stable amide bonds. The resulting amphiphilic polymer combines the hydrophilic nature of the PAA backbone with the hydrophobic properties of the oleylamine side chains, making it suitable for applications such as nanoparticle stabilization and the formation of unique polymeric assemblies.

The amine group of oleylamine readily reacts with hydrohalic acids, such as hydrochloric acid, to form the corresponding ammonium (B1175870) salt, in this case, oleylamine hydrochloride. This reaction is often used as a method for purifying oleylamine. acs.org While direct literature detailing the use of pre-synthesized "this compound" in polymer preparation is scarce, it is chemically plausible that oleylamine could react with a fluorine source, such as hydrofluoric acid, to form this salt in situ. Such a derivative could potentially be used in polymerization processes where a cationic initiator or a specific counter-ion is required. The formation of an ammonium fluoride salt could also influence the solubility and reactivity of the monomer in different solvent systems.

Role in Modifying Polymeric Material Properties (e.g., Polyacrylic/Nanodiamond Nanocomposites)

The incorporation of oleylamine and its derivatives into polymeric materials, particularly in the form of nanocomposites, plays a crucial role in modifying their physicochemical properties. The long alkyl chain of oleylamine acts as a compatibilizer and dispersing agent, while its functional head group can interact with both the polymer matrix and inorganic fillers.

In the context of polyacrylic/nanodiamond (PAA/ND) nanocomposites, oleylamine can be instrumental in achieving a homogeneous dispersion of nanodiamonds within the polyacrylic acid matrix. Nanodiamonds, due to their high surface energy, tend to agglomerate, which can be detrimental to the final properties of the composite. researchgate.netscientificarchives.com Oleylamine can be used to functionalize the surface of nanodiamonds. The amine group can interact with the oxygen-containing functional groups (like carboxylic acids) on the surface of the nanodiamonds, forming a stable coating. The hydrophobic oleyl chains then protrude from the nanodiamond surface, improving their compatibility and dispersibility within the polymer matrix.

The grafting of oleylamine onto the polyacrylic acid backbone (forming PAA-g-OA) can further enhance the interaction with nanodiamonds. The oleylamine side chains can entangle with the oleylamine-functionalized surface of the nanodiamonds through van der Waals forces, creating a strong interface between the filler and the matrix. This improved interfacial adhesion is critical for efficient stress transfer from the polymer to the high-modulus nanodiamond filler, leading to enhanced mechanical properties such as tensile strength and hardness.

The table below summarizes the expected impact of oleylamine functionalization on the properties of polyacrylic/nanodiamond nanocomposites, based on established principles of polymer composite science.

| Property | Effect of Oleylamine Functionalization | Rationale |

| Nanodiamond Dispersion | Improved | The hydrophobic oleyl chains prevent agglomeration of nanodiamonds in the polymer matrix. |

| Interfacial Adhesion | Enhanced | Amine groups of oleylamine can form bonds with the nanodiamond surface, while the alkyl chains interact with the polymer matrix. |

| Tensile Strength | Increased | Better dispersion and interfacial adhesion allow for effective stress transfer from the polymer matrix to the nanodiamond filler. scientificarchives.com |

| Hardness | Increased | The inherent high hardness of well-dispersed nanodiamonds contributes to the overall hardness of the composite. scientificarchives.com |

| Thermal Stability | Potentially Increased | The presence of nanodiamonds can hinder the thermal motion of polymer chains, increasing the degradation temperature. |

| Hydrophobicity | Increased | The long, nonpolar alkyl chains of oleylamine increase the hydrophobic character of the composite surface. |

Research on related systems has demonstrated the significant reinforcing effect of nanodiamonds in polymer matrices. For instance, the addition of just 0.3 wt.% of nanodiamonds to an epoxy composite resulted in an increase in hardness by approximately 34.4% and tensile strength by 28.0%. scientificarchives.com While this study did not specifically use oleylamine, it highlights the potential for property enhancement with well-dispersed nanodiamonds, a condition that oleylamine functionalization is designed to achieve.

Self Assembly Phenomena Driven by Oleylamine Hydrofluoride

Micellar Aggregate Formation in Aqueous Solutions

Oleylamine (B85491) hydrofluoride, as a salt of a long-chain unsaturated fatty amine, possesses an amphiphilic nature. The oleyl group (C18H35) constitutes a long, hydrophobic tail, while the ammonium (B1175870) hydrofluoride head group is hydrophilic. This molecular structure predisposes the compound to self-assemble in aqueous environments to minimize the unfavorable interaction between the hydrophobic tails and water molecules. This process typically leads to the formation of micellar aggregates.

While the general principles of surfactant self-assembly apply, specific experimental studies detailing the micellization of pure oleylamine hydrofluoride are not extensively documented in the public domain. The following sections describe the fundamental concepts and parameters that would characterize its behavior.

Critical Micelle Concentration (CMC) Studies

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration of a surfactant above which micelles spontaneously form. alfa-chemistry.com Below the CMC, surfactant molecules like this compound exist predominantly as individual monomers in the solution. As the concentration increases to the CMC, the monomers begin to aggregate into micelles. alfa-chemistry.com This is a thermodynamically driven process to shield the hydrophobic oleyl chains from the aqueous solvent. mdpi.com

Determining the CMC is crucial as it indicates the minimum concentration required for the surfactant to perform functions such as solubilizing hydrophobic substances within the micellar core. mdpi.com Experimental determination of the CMC for this compound would typically involve techniques such as tensiometry, conductivity measurements, or fluorescence spectroscopy. nih.govnih.gov However, specific CMC values for this compound are not available in the provided research. The value would be influenced by factors like temperature, pH, and ionic strength of the solution. alfa-chemistry.com

Morphological Characterization of Micellar Structures (e.g., Spheroidal)

The morphology of micelles formed by this compound in an aqueous solution is expected to be primarily spheroidal. In this arrangement, the hydrophobic oleyl tails would form the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic ammonium hydrofluoride headgroups would form the outer shell, interfacing with the surrounding water.

The precise size and shape of these aggregates can be investigated using techniques such as:

Dynamic Light Scattering (DLS): To determine the hydrodynamic radius of the micelles.

Cryogenic Transmission Electron Microscopy (Cryo-TEM): For direct visualization of the micellar structures. mdpi.com

For similar amphiphilic molecules derived from oleylamine, studies have shown the formation of spherical aggregates. mdpi.com The size of these structures would depend on the degree of substitution and aggregation number—the number of individual molecules that form a single micelle.

Factors Influencing Micelle Stability (e.g., Zeta Potential, Degree of Substitution)

The stability of micelles in a colloidal suspension is critical for their application. Several factors govern the stability of this compound micelles.

| Factor | Description of Influence on Micelle Stability |

| Zeta Potential | The ammonium headgroups are expected to be positively charged, leading to a positive zeta potential on the micelle surface. This surface charge creates electrostatic repulsion between individual micelles, preventing them from aggregating and ensuring colloidal stability. A higher absolute zeta potential generally corresponds to greater stability. mdpi.com |

| Degree of Substitution | In derivatives or formulations, the degree of substitution of the amine group can affect the packing of molecules within the micelle, influencing its size, shape, and stability. mdpi.com |

| Ionic Strength | The presence of other ions (salts) in the aqueous solution can screen the electrostatic repulsions between the charged headgroups, potentially lowering the CMC and affecting micelle stability. |

| Temperature | Temperature can affect the solubility of the surfactant and the hydrophobic interactions, thereby influencing both the CMC and the stability of the formed micelles. |

| pH | The pH of the solution can impact the protonation state of the amine headgroup, which would alter the surface charge and inter-micellar interactions. |

Ligand Shell Formation and Self-Assembly of Nanoparticles

This compound, also known as oleylammonium fluoride (B91410) (OAmF), serves as a crucial surface ligand in the synthesis and stabilization of colloidal nanoparticles. smolecule.comrsc.org The oleylamine moiety acts as a capping agent that controls the growth and prevents the aggregation of nanoparticles, while the hydrofluoride component can play a role in surface passivation. rsc.orgnih.gov

Ligand-Ligand and Ligand-Core Interactions

The interaction between this compound ligands and the nanoparticle surface is fundamental to the formation of a stable ligand shell. The primary interactions include:

Ligand-Core Interactions: The amine headgroup of the oleylammonium cation can bind to the surface of the nanoparticle core. In the case of perovskite nanoplates (CsPbBr₃), the oleylammonium cation forms strong electrostatic and hydrogen-bonding interactions with surface halide ions (bromide and fluoride). rsc.orgrsc.org These robust bonds are critical for passivating surface defects and enhancing the stability of the nanoparticle. rsc.orgrsc.org The fluoride ions from OAmF can effectively repair surface vacancies, such as bromide vacancies, which are common detrimental trap states in these materials. rsc.org

Ligand-Ligand Interactions: The long, hydrophobic oleyl chains of the ligands interact with each other via van der Waals forces. These interactions lead to the formation of a dense, self-assembled monolayer on the nanoparticle surface. acs.org This organic shell acts as a physical barrier, preventing the nanoparticle cores from coming into direct contact and aggregating. The packing and dynamics of these ligand shells can be complex, with ligands potentially localized on different surface features like facets, edges, or corners. acs.org

A recent study highlighted the key interactions of oleylammonium fluoride in passivating CsPbBr₃ nanoplates, as summarized in the table below.

| Interaction Type | Description | Effect on Nanoparticle |

| Pb-F Bonding | Fluoride ions from OAmF form strong bonds with lead ions on the nanoparticle surface. | Eliminates deep trap states, passivates surface defects. rsc.orgrsc.org |

| Electrostatic & H-Bonding | Oleylammonium cations form strong electrostatic and hydrogen bonds with surface halide ions. | Creates a highly stable nanoparticle surface-ligand interface. rsc.orgrsc.org |

| A-site Vacancy Filling | Oleylammonium cations may occupy vacant A-site (Cs⁺) positions on the perovskite lattice. | Further stabilizes the surface structure. rsc.org |

Influence on Colloidal Stability and Interparticle Interactions

The formation of a well-defined ligand shell of this compound around nanoparticles is paramount for their colloidal stability. This stability arises from steric hindrance provided by the bulky, 18-carbon oleyl chains, which physically keep the nanoparticles separated. nih.gov

The presence of the oleylammonium fluoride ligand shell significantly enhances the stability of nanoparticles against various external factors. For instance, in the case of CsPbBr₃ nanoplates, post-synthetic treatment with OAmF was shown to prevent their degradation and transformation under stressors such as heat, UV irradiation, water, and changes in solvent polarity. rsc.org The robust surface architecture created by the strong ligand-core interactions restricts undesired phase transitions and preserves the structural integrity of the nanoparticles. rsc.org This enhanced stability is crucial for the practical application of these nanomaterials in fields like optoelectronics. rsc.org

Controlled Assembly into Ordered Superlattices

The formation of ordered superlattices from nanoparticle building blocks is a process driven by a delicate balance of interparticle forces, including van der Waals interactions, steric repulsion from capping ligands, and solvent effects. The chemical nature of the capping ligand plays a pivotal role in mediating these interactions. While the role of oleylamine in providing steric stabilization is recognized, the specific influence of the hydrofluoride counter-ion on the packing and long-range order of nanoparticle assemblies has not been detailed in existing studies. The charge and size of the counter-ion could theoretically influence the electrostatic interactions between nanoparticles, potentially leading to different packing motifs or degrees of order, but experimental evidence for this compound in this context is not available.

Confined Self-Assembly in Emulsion Droplets

Emulsion droplets provide a powerful platform for the confined self-assembly of nanoparticles, where the liquid-liquid interface and the spatial confinement dictate the final morphology of the assembled structures. The behavior of nanoparticles within these systems is heavily dependent on their surface chemistry.

Oleylamine-Capped Nanoparticles as Surfactants in Block Copolymer Systems

In block copolymer systems within emulsions, nanoparticles can act as surfactants, localizing at the interface between the two immiscible polymer blocks to reduce the interfacial energy. The effectiveness of a nanoparticle as a surfactant is determined by the balance of its interactions with each of the polymer phases. While oleylamine-capped nanoparticles have been studied in this regard, there is no specific research available that elucidates the role of the hydrofluoride salt of oleylamine in modulating this surfactant-like behavior. The presence of the fluoride ion could alter the polarity of the nanoparticle surface, thereby changing its affinity for the different polymer blocks and influencing the resulting morphology of the block copolymer composite.

Tuning Interfacial Tension for Morphological Control

The interfacial tension between the different phases in an emulsion system is a critical parameter that governs the shape and internal structure of the resulting particles. The adsorption of nanoparticles at these interfaces can significantly alter the interfacial tension. The specific impact of this compound on the interfacial tension in such systems has not been a subject of published research. Understanding how this particular compound modifies the interfacial energy would be crucial for predicting and controlling the self-assembled morphologies of nanoparticles and block copolymers within emulsion droplets.

Theoretical and Computational Investigations of Oleylamine Hydrofluoride Behavior

Molecular Mechanics and Dynamics Simulations of Interfacial Interactions

Molecular dynamics (MD) and molecular mechanics (MM) simulations serve as powerful tools to investigate the complex interactions at the interface between surfactants and nanoparticles. researchgate.netnih.gov These computational methods can model the structural and dynamic properties of systems at an atomic resolution, providing insights that are often difficult to obtain through experimental means alone. e3s-conferences.org For the oleylamine (B85491) hydrofluoride system, simulations can clarify the behavior of its constituent ions—the oleylammonium cation and the fluoride (B91410) anion—at the nanoparticle surface.